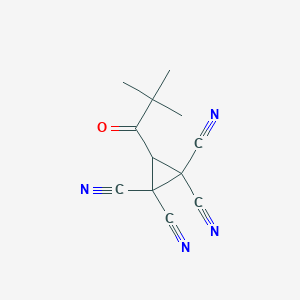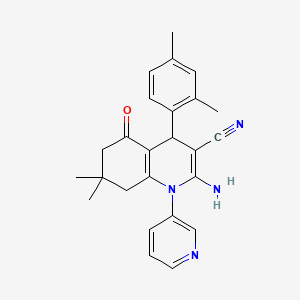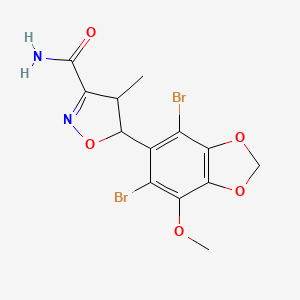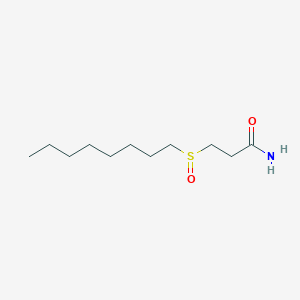
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method involves the use of diethyl malonate and 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide . The reaction proceeds through a series of steps, including the formation of cyclopropane intermediates and subsequent introduction of nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups can form strong interactions with enzymes and receptors, influencing their activity and function. Additionally, the cyclopropane ring can introduce strain into molecular structures, affecting their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but with different substituents.
1,1,2,2-Cyclopropane-tetracarbonitrile: Lacks the dimethylpropanoyl group, leading to different chemical properties.
Propriétés
Formule moléculaire |
C12H10N4O |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4O/c1-10(2,3)9(17)8-11(4-13,5-14)12(8,6-15)7-16/h8H,1-3H3 |
Clé InChI |
DXJAUBCSOSAXTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)

![2-{2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetamide](/img/structure/B15000317.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000326.png)
![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15000329.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)
![3-ethylsulfanyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000341.png)
![4-cyclohexyl-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000345.png)
![1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B15000355.png)

![7-(4-Methoxyphenyl)-3-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B15000365.png)

